RWJ52353

Adrenergic Receptor Pharmacology Analgesic Drug Discovery Receptor Binding Assays

RWJ52353 is the only commercially available research-grade small molecule with demonstrated 169-fold α2D/α2A selectivity (Ki ratio 1.5 nM vs 254 nM). Unlike generic α2 agonists (clonidine, dexmedetomidine) that bind rodent α2D-AR at >1 µM, RWJ52353 achieves functional isolation of α2D-mediated antinociception (ED50 11.6–15.1 mg/kg oral). Essential for translational pain studies and α2AR subtype-profiling assays.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
Cat. No. B1663729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ52353
Synonyms4-(4-imdazo)-1,3-dimethyl-6,7-dihydrothianaphthene
RWJ 52353
RWJ-52353
RWJ52353
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=C1)C3=CN=CN3
InChIInChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13)
InChIKeyBAADWHDQAKDYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RWJ52353 Procurement Guide: High-Affinity α2D Adrenergic Receptor Agonist for Analgesic Research


RWJ52353 (CAS: 245744-10-9, hydrochloride salt: 245744-13-2) is a synthetic small-molecule agonist of the α2D adrenergic receptor (α2D-AR), a subtype expressed predominantly in rodent species [1]. It is structurally classified as an imidazolylmethylthiophene derivative, with a molecular formula of C11H10N2S (free base) and a molecular weight of 202.28 g/mol . RWJ52353 exhibits high binding affinity for α2D-AR (Ki = 1.5 nM) and demonstrates marked selectivity over α2A-AR (Ki = 254 nM), α2B-AR (Ki = 621 nM), and α1-AR (Ki = 443 nM) in radioligand binding assays . The compound has been characterized as orally active and displays antinociceptive properties in rodent models of visceral pain, making it a valuable tool compound for studying α2D-AR-mediated analgesia and related physiological functions [2].

RWJ52353 Substitution Risks: Why Generic α2 Agonists Cannot Replicate Its α2D-Selective Profile


Generic α2-adrenergic agonists such as clonidine and dexmedetomidine exhibit broad subtype binding profiles that preclude their use as α2D-selective probes. Clonidine binds rodent α2D-AR with a Ki of approximately 1700 ± 200 nM , reflecting >1000-fold lower affinity than RWJ52353 (Ki = 1.5 nM). Similarly, dexmedetomidine, while potent at human α2A-AR, demonstrates modest affinity for rodent α2D-AR (Ki ~1700 nM) . In contrast, RWJ52353 achieves a 169-fold selectivity window for α2D over α2A (Ki ratio: 1.5 nM vs. 254 nM), enabling functional dissection of α2D-mediated pathways with minimal off-target engagement at therapeutic concentrations [1]. The table below quantifies these binding disparities, underscoring why substitution with non-selective α2 agonists would confound experimental interpretation and yield irreproducible results in α2D-focused studies.

RWJ52353 Quantitative Differentiation: Head-to-Head Binding, Selectivity, and In Vivo Efficacy Data


RWJ52353 α2D Receptor Binding Affinity and Subtype Selectivity vs. Clonidine and Dexmedetomidine

RWJ52353 binds the α2D adrenergic receptor with a Ki of 1.5 nM, exhibiting high affinity that is >1000-fold greater than clonidine (Ki = 1700 ± 200 nM for rodent α2D-AR) and dexmedetomidine (Ki = 1700 ± 200 nM for rodent α2D-AR) . Selectivity for α2D over α2A is 169-fold (1.5 nM vs. 254 nM), whereas clonidine and dexmedetomidine lack significant α2D/α2A discrimination in rodent systems .

Adrenergic Receptor Pharmacology Analgesic Drug Discovery Receptor Binding Assays

RWJ52353 In Vivo Analgesic Efficacy in Rodent Abdominal Irritation Models vs. 4-Bromo Imidazolylmethylthiophene Analogues

RWJ52353 demonstrates robust antinociceptive activity in the mouse abdominal irritation test (MAIT) with an ED50 of 11.6 mg/kg and in the rat abdominal irritant test (RAIT) with an ED50 of 15.1 mg/kg following oral administration . While not the most potent analog in the series, it represents a balanced profile of α2D affinity and in vivo efficacy. For context, the most potent 4-bromo analogues in the same study (compounds 20e and 21e) achieved RAIT ED50 values of 0.38 and 0.31 mg/kg, respectively, but with distinct selectivity profiles [1].

In Vivo Pharmacology Pain Models Analgesic Efficacy

RWJ52353 Oral Bioactivity and Species-Specific Analgesic Profile in Mouse vs. Rat

RWJ52353 is orally active in both mouse and rat abdominal irritation models, with ED50 values of 11.6 mg/kg (mouse) and 15.1 mg/kg (rat) . This contrasts with many α2 agonists that require parenteral administration for efficacy. The modest species difference (1.3-fold higher ED50 in rat) suggests comparable oral absorption and metabolic stability across rodent species, a practical advantage for cross-species experimental designs.

Pharmacokinetics Species Differences Oral Drug Delivery

RWJ52353 Optimal Research Applications: α2D-Selective Tool Compound Use Cases


Functional Dissection of α2D-Adrenergic Receptor Signaling in Rodent Pain Models

RWJ52353 enables selective activation of α2D-ARs in vivo, allowing researchers to isolate α2D-mediated antinociceptive pathways from α2A-AR contributions. Given the compound's 169-fold selectivity for α2D over α2A (Ki: 1.5 nM vs. 254 nM) [1] and demonstrated oral analgesic efficacy (ED50: 11.6-15.1 mg/kg) , it is ideally suited for chronic dosing paradigms in rodent models of visceral, inflammatory, or neuropathic pain where α2D-AR pharmacology is of interest.

Benchmark Compound for Screening Novel α2D-Selective Ligands

RWJ52353 serves as a well-characterized reference standard for evaluating the binding affinity and functional selectivity of new chemical entities targeting α2D-AR. Its established Ki profile across α2D, α2A, α2B, and α1 receptors provides a validated comparator for assessing the selectivity windows of candidate compounds in radioligand displacement assays and downstream functional readouts.

Investigating Species-Specific Adrenergic Pharmacology in Transgenic Models

Because α2D-AR is the rodent orthologue of the human α2A-AR, RWJ52353 is a valuable tool for exploring species differences in adrenergic receptor pharmacology. Its high affinity for rodent α2D-AR (Ki: 1.5 nM) makes it particularly useful in studies using genetically modified mice or rats to elucidate the translational relevance of α2-AR subtypes in analgesia, sedation, and cardiovascular regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RWJ52353

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.